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Compound of Interest

Compound Name: Cladinose

Cat. No.: B132029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexopyranose, is a crucial

carbohydrate moiety found in various macrolide antibiotics, including the widely used

erythromycin. Its precise structure, including stereochemistry, is critical for the biological activity

of these drugs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and

definitive technique for the complete structural elucidation of cladinose in solution. This

application note provides detailed protocols and data interpretation guidelines for the structural

determination of cladinose using a suite of one-dimensional (1D) and two-dimensional (2D)

NMR experiments.

The structural elucidation process relies on the careful analysis of proton (¹H) and carbon-¹³

(¹³C) chemical shifts, spin-spin coupling constants (J-couplings), and through-bond correlations

observed in various NMR spectra. By systematically piecing together this information, the

complete covalent structure and relative stereochemistry of cladinose can be unambiguously

determined.

Data Presentation
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts and proton-

proton coupling constants for L-cladinose. This data is essential for confirming the identity and

structure of the sugar moiety.
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Table 1: ¹H NMR Chemical Shifts and Coupling Constants for L-Cladinose

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-1 4.65 d J₁,₂ₐₓ = 9.5

H-2ax 1.55 ddd
J₂,₁ = 9.5, J₂,₂ₑ =

12.5, J₂,₃ = 3.0

H-2eq 2.25 dd
J₂,₂ₐₓ = 12.5, J₂,₃ =

2.0

H-4 3.05 d J₄,₅ = 9.5

H-5 3.50 dq J₅,₄ = 9.5, J₅,₆ = 6.0

6-CH₃ 1.25 d J₆,₅ = 6.0

3-CH₃ 1.20 s -

3-OCH₃ 3.20 s -

Table 2: ¹³C NMR Chemical Shifts for L-Cladinose

Carbon Chemical Shift (δ, ppm)

C-1 97.5

C-2 35.5

C-3 78.0

C-4 83.0

C-5 69.0

C-6 18.0

3-CH₃ 26.0

3-OCH₃ 49.0
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Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

cladinose are provided below.

Protocol 1: Sample Preparation
Dissolution: Dissolve approximately 5-10 mg of the isolated cladinose or the macrolide

containing it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).

The choice of solvent will depend on the solubility of the compound.

Internal Standard: For accurate chemical shift referencing, add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).

Filtration: Filter the sample solution through a small cotton plug in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

Degassing (Optional): For samples sensitive to oxygen, which can affect relaxation times

and line broadening, degas the sample by bubbling an inert gas (e.g., argon or nitrogen)

through the solution for several minutes.

Protocol 2: 1D NMR Data Acquisition
These experiments provide the fundamental chemical shift and coupling constant information.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 10-15 ppm, centered around 5 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:
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Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

Spectral Width: 200-220 ppm, centered around 100 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Protocol 3: 2D NMR Data Acquisition
These experiments are crucial for establishing the connectivity of atoms within the molecule.

2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

Spectral Width (F1 and F2): 10-15 ppm.

Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

Number of Scans per Increment: 8-16.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly

attached carbons.

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,

'hsqcedetgpsisp2.3').

Spectral Width: 10-15 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans per Increment: 4-16.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, and sometimes four bonds.[2]
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Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

Spectral Width: 10-15 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

Data Points: 2048 in F2 and 512 in F1.

Number of Scans per Increment: 16-64.

Visualization of Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical process of

interpreting the NMR data to elucidate the structure of cladinose.
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Caption: Experimental workflow for cladinose structural elucidation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b132029?utm_src=pdf-body-img
https://www.benchchem.com/product/b132029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Data Structural Information Derived

¹H NMR Chemical Shifts, Multiplicities, J-couplings

Proton Environments & Neighboring Protons

Relative StereochemistryJ-couplings

¹³C NMR Chemical Shifts Carbon Skeleton Framework

COSY ¹H-¹H Correlations

HSQC ¹H-¹³C One-Bond Correlations Direct H-C Attachments

HMBC ¹H-¹³C Long-Range Correlations

Connectivity of Fragments

Cladinose Structure

Click to download full resolution via product page

Caption: Logical relationships in NMR data interpretation for cladinose.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology

for the complete structural elucidation of cladinose. By following the detailed protocols for

sample preparation and data acquisition, and by systematically interpreting the resulting

spectra as outlined in the workflow, researchers can confidently determine the structure of this

important carbohydrate. This detailed structural information is invaluable for understanding the

structure-activity relationships of macrolide antibiotics and for the development of new and

improved therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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